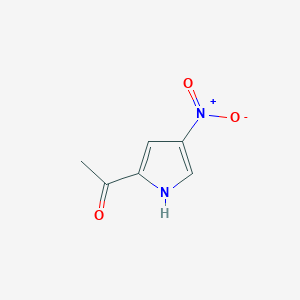

2-Acetyl-4-nitropyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetyl-4-nitropyrrole is a chemical compound with the molecular formula C6H6N2O3 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 2-Acetyl-4-nitropyrrole and similar compounds has been a subject of research . For instance, nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main reaction product .Molecular Structure Analysis

The molecular structure of 2-Acetyl-4-nitropyrrole is represented by the formula C6H6N2O3 . More detailed structural analysis would require specific experimental data or computational modeling .科学的研究の応用

- Antiparasitic Activity : Researchers have explored the antiparasitic potential of 2-Acetyl-4-nitropyrrole derivatives. For instance, a study synthesized ten 1-substituted 2-nitropyrrole compounds and evaluated their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Medicinal Chemistry and Drug Development

Safety and Hazards

将来の方向性

The future directions in the study of 2-Acetyl-4-nitropyrrole and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . For instance, the chemistry of pyrrole, to which 2-Acetyl-4-nitropyrrole is related, is a constantly developing field of heterocyclic chemistry due to the biological and synthetic significance of the pyrrole structure .

作用機序

Target of Action

2-Acetyl-4-nitropyrrole is a type of β-nitropyrrole . Nitropyrroles are known to have significant biological and synthetic significance . They are metabolites of the bacterium Actinosporangium vitaminophilium and have been found to exhibit antifungal and antituberculous activity . They also exhibit insecticidal, acaricidal, and molluscicidal properties . Therefore, the primary targets of 2-Acetyl-4-nitropyrrole could be fungi, tuberculosis bacteria, insects, acarids, and molluscs.

Mode of Action

Nitropyrroles are known to undergo electrophilic substitution with strong and weak electrophiles . This suggests that 2-Acetyl-4-nitropyrrole might interact with its targets through electrophilic substitution, leading to changes in the target organisms that result in their death or inhibition.

Biochemical Pathways

ACSS2 regulates the activation of the NLRP3 inflammasome and pyroptosis by inducing the KLF5/NF-κB pathway in renal tubular epithelial cells . Given that 2-Acetyl-4-nitropyrrole contains an acetyl group, it might potentially affect similar pathways.

Pharmacokinetics

Its molecular weight is 15412 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of 2-Acetyl-4-nitropyrrole is likely to be the death or inhibition of its target organisms, given its reported antifungal , antituberculous , insecticidal, acaricidal, and molluscicidal properties .

特性

IUPAC Name |

1-(4-nitro-1H-pyrrol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRYIUQTXMTEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185904 |

Source

|

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32116-24-8 |

Source

|

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32116-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)